D-Phenylalanine methyl ester hydrochloride
CAS No.: 13033-84-6
Cat. No.: VC21538319
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13033-84-6 |
---|---|
Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.67 g/mol |
IUPAC Name | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1 |
Standard InChI Key | SWVMLNPDTIFDDY-SBSPUUFOSA-N |
Isomeric SMILES | COC(=O)[C@@H](CC1=CC=CC=C1)[NH3+].[Cl-] |
SMILES | COC(=O)C(CC1=CC=CC=C1)N.Cl |
Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-] |
Chemical Identity and Structure
Basic Information
D-Phenylalanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of D-phenylalanine, which is the dextrorotatory enantiomer of phenylalanine. It possesses the molecular formula C₁₀H₁₄ClNO₂ with a molecular weight of 215.68 g/mol . The compound features an aromatic phenyl group attached to an amino acid backbone with its carboxyl group converted to a methyl ester. The amine group is protonated and paired with a chloride counterion, forming the hydrochloride salt.
Nomenclature and Identification
The compound is known by numerous synonyms in scientific literature and commercial catalogs. Table 1 provides a comprehensive list of alternative names and identifiers for this compound.
Table 1: Identification Details of D-Phenylalanine Methyl Ester Hydrochloride
Parameter | Value |
---|---|
CAS Registry Number | 13033-84-6 |
Primary Name | D-Phenylalanine methyl ester hydrochloride |
Common Synonyms | H-D-Phe-OMe; H-D-PHE-OME HCL; D-PHENYLALANINE-OME HCL; D-Phe-OMe monohydrochloride; METHYL D-PHENYLALANINATE HYDROCHLORIDE |
InChIKey | SWVMLNPDTIFDDY-SBSPUUFOSA-N |
MDL Number | MFCD00066112 |
UNSPSC Code | 12352209 |
NACRES | NA.22 |
Physical and Chemical Properties
Physical Characteristics
D-Phenylalanine methyl ester hydrochloride appears as a white to off-white powder or crystalline solid. It demonstrates specific physical properties that are crucial for its identification and quality assessment in laboratory and industrial settings.
Table 2: Physical Properties of D-Phenylalanine Methyl Ester Hydrochloride
Property | Value |
---|---|
Physical State | White to off-white powder or crystalline powder |
Melting Point | 159-163°C (literature) |
Optical Rotation | -37.0° (C=2, EtOH) to -35 ± 3° (C=1, EtOH) at 20°C |
Solubility | Soluble in ethanol and methanol |
WGK Germany | 3 |
HS Code | 29224999 |
Chemical Reactivity
The compound contains multiple functional groups that contribute to its chemical reactivity. The ester group is susceptible to hydrolysis under basic or acidic conditions, while the protonated amine can undergo deprotonation in basic environments. The benzyl side chain provides opportunities for aromatic substitution reactions under specific conditions.
Synthesis Methods
Conventional Synthesis
While the search results don't provide a specific synthesis method for D-Phenylalanine methyl ester hydrochloride, we can infer the process from the synthesis of its L-enantiomer and general amino acid esterification principles. The synthesis typically involves esterification of D-phenylalanine with methanol in the presence of thionyl chloride as a catalyst.
The reaction pathway likely follows this sequence:
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Activation of the carboxylic acid group of D-phenylalanine with thionyl chloride
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Nucleophilic attack by methanol to form the methyl ester
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Formation of the hydrochloride salt as hydrogen chloride is generated during the reaction
A similar synthesis method for the L-enantiomer described in the literature involves reacting L-phenylalanine with thionyl chloride in methanol at 0°C, followed by stirring for 24 hours at room temperature .
Alternative Synthesis Route
An alternative synthesis route mentioned in the search results involves the reaction of D-Phenylalanine with acetyl chloride . This method likely proceeds through a different mechanism but results in the same final product.
Applications in Research and Industry
Organic Synthesis Applications
D-Phenylalanine methyl ester hydrochloride serves as a valuable building block in organic synthesis. It is particularly useful in:
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Preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines
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Solution-phase peptide synthesis, where it can be incorporated to introduce a D-phenylalanine residue into peptides
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Preparation of various derivatives for structure-activity relationship studies in pharmaceutical research
The D-configuration of this compound makes it especially valuable in cases where stereochemistry plays a crucial role in the desired product's activity or properties.
Pharmaceutical Research
The compound has found applications in pharmaceutical development, particularly in:
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Development of analgesics, where D-amino acid derivatives have shown unique pharmacological properties
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Antidepressant research, potentially due to effects on mood enhancement pathways
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Structure-activity relationship studies for various drug candidates
The specific D-enantiomer configuration can provide distinct biological activities compared to the more naturally abundant L-enantiomer, making this compound valuable for exploring novel pharmacological properties.
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